molecular formula C3H4BN3O2 B13930004 (1,3,5-Triazin-2-yl)boronic acid

(1,3,5-Triazin-2-yl)boronic acid

Cat. No.: B13930004
M. Wt: 124.90 g/mol
InChI Key: XPKWANFGUBBTOD-UHFFFAOYSA-N
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Description

(1,3,5-Triazin-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group The this compound is particularly notable for its triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Triazin-2-yl)boronic acid typically involves the reaction of triazine derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: (1,3,5-Triazin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1,3,5-Triazin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is particularly useful in enzyme inhibition, where the compound can bind to active site serines in proteases, thereby blocking their activity . The triazine ring also contributes to the compound’s stability and reactivity, allowing it to interact with various molecular targets.

Comparison with Similar Compounds

Uniqueness: (1,3,5-Triazin-2-yl)boronic acid is unique due to the combination of the boronic acid group and the triazine ring. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C3H4BN3O2

Molecular Weight

124.90 g/mol

IUPAC Name

1,3,5-triazin-2-ylboronic acid

InChI

InChI=1S/C3H4BN3O2/c8-4(9)3-6-1-5-2-7-3/h1-2,8-9H

InChI Key

XPKWANFGUBBTOD-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=NC=N1)(O)O

Origin of Product

United States

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